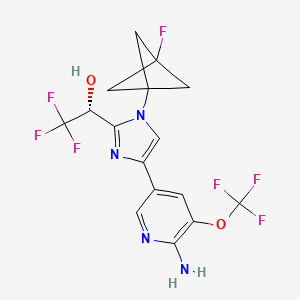

IACS-52825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13F7N4O2 |

|---|---|

Molecular Weight |

426.29 g/mol |

IUPAC Name |

(1R)-1-[4-[6-amino-5-(trifluoromethoxy)-3-pyridinyl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1 |

InChI Key |

XUOJHVFYSAMHNK-GWMXKSKGSA-N |

Isomeric SMILES |

C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |

Canonical SMILES |

C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

IACS-52825: A Deep Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

IACS-52825 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). This novel therapeutic agent has garnered significant interest for its potential in treating chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments. This technical guide provides an in-depth exploration of the mechanism of action of this compound in neurons, focusing on the core signaling pathways, experimental validation, and quantitative data derived from preclinical studies.

Core Mechanism: Inhibition of the DLK-JNK Stress Signaling Pathway

The primary mechanism of action of this compound in neurons is the targeted inhibition of DLK, a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1][2][3][4] Under conditions of neuronal stress or injury, such as exposure to chemotherapeutic agents, DLK is activated, initiating a signaling cascade that leads to axonal degeneration and neuronal apoptosis.[1][2][3][4][5] this compound effectively blocks this pathological process by binding to the ATP-binding site of DLK, thereby preventing its kinase activity and the subsequent phosphorylation of downstream targets.

The inhibition of DLK by this compound has been shown to prevent the phosphorylation of c-Jun, a key transcription factor downstream of JNK that is implicated in the execution of the apoptotic program in neurons.[6] By suppressing the DLK-JNK-c-Jun axis, this compound promotes neuronal survival and preserves axonal integrity in the face of neurotoxic insults.

Quantitative Data Summary

The potency and cellular activity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound and related compounds.

| Parameter | Value | Cell Type/System | Reference |

| This compound DLK IC50 | 107 nM | Biochemical Assay | [7] |

| IACS-8287 LZK IC50 | 904 nM | Biochemical Assay | [8] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Dorsal Root Ganglion (DRG) Neuron Primary Culture

Primary cultures of DRG neurons are a crucial in vitro model for studying peripheral neuropathies.[9][10][11]

Protocol:

-

Dissection: Dorsal root ganglia are dissected from the spinal columns of embryonic or neonatal rodents under sterile conditions.[11]

-

Dissociation: The ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension of neurons.

-

Plating: Neurons are plated on culture dishes pre-coated with substrates such as poly-L-lysine and laminin to promote attachment and neurite outgrowth.[9]

-

Culture Medium: The cells are maintained in a neurobasal medium supplemented with nerve growth factor (NGF), B-27 supplement, and antibiotics to support neuronal survival and growth.

-

Treatment: For mechanism of action studies, cultured DRG neurons are treated with a neurotoxic agent (e.g., a chemotherapeutic drug) in the presence or absence of this compound.

c-Jun Phosphorylation Assay

This assay is used to quantify the inhibition of the DLK downstream signaling by measuring the levels of phosphorylated c-Jun (p-c-Jun).

Protocol:

-

Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) or primary DRG neurons are cultured as described above. The cells are then treated with a stress-inducing agent to activate the DLK pathway, along with varying concentrations of this compound.

-

Cell Lysis: After the treatment period, the cells are lysed to extract total protein.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).[12]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

-

-

Data Analysis: The levels of p-c-Jun are normalized to total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chemotherapy-induced peripheral neuropathy. Its well-defined mechanism of action, centered on the potent and selective inhibition of the DLK-JNK signaling pathway in neurons, provides a strong rationale for its clinical development. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance neuroprotective therapies. Further investigation into the downstream effectors and potential off-target effects will continue to refine our understanding of this important molecule.

References

- 1. Discovery of this compound, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Diamond Publications - Publication [publications.diamond.ac.uk]

- 5. Discovery and preclinical development of this compound, a potent and selective DLK inhibitor for the treatment of chemotherapy-induced peripheral neuropathy [morressier.com]

- 6. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. worthington-biochem.com [worthington-biochem.com]

- 10. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

IACS-52825: A Technical Guide to a Potent and Selective DLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent and highly selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration. Developed for the potential treatment of chemotherapy-induced peripheral neuropathy (CIPN), this compound demonstrated significant efficacy in preclinical models by mitigating nerve damage associated with cytotoxic cancer therapies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. Although preclinical development was halted due to off-target toxicity, the data generated for this compound remains a valuable resource for the continued investigation of DLK inhibition as a therapeutic strategy.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a neuronally enriched kinase that plays a central role in a conserved axonal degeneration pathway. In response to neuronal injury or stress, such as that induced by chemotherapeutic agents, DLK is activated and initiates a downstream signaling cascade that ultimately leads to axonal breakdown and the clinical manifestations of peripheral neuropathy.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic site of DLK. By blocking the kinase activity of DLK, this compound prevents the phosphorylation and activation of its downstream targets, including MKK4/7 and the c-Jun N-terminal kinases (JNKs). This interruption of the DLK signaling cascade protects neurons from chemotherapy-induced damage.

Signaling Pathway

The signaling pathway initiated by neuronal stress and inhibited by this compound is depicted below.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

In Vitro Potency

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | DLK | Biochemical | 107 |

Kinase Selectivity Profile (KINOMEscan)

The selectivity of this compound was assessed against a panel of 468 kinases. The results indicate high selectivity for DLK.

| Kinase | Percent Control (%) @ 1 µM |

| DLK | 0.1 |

| Other Kinases with >65% inhibition | Data not available in public sources |

Note: Detailed KINOMEscan data is often found in the supplementary information of publications and may not be fully available in public search results.

Off-Target Liability (CEREP Screen)

This compound was screened against a panel of receptors, ion channels, and transporters to assess its off-target binding profile.

| Target | Percent Inhibition @ 10 µM |

| Various GPCRs, Ion Channels, Transporters | Specific data not available in public sources, but generally reported as having a favorable profile. |

Note: Comprehensive off-target screening data is proprietary and typically detailed in supplementary materials of scientific publications.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro DLK Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified DLK enzyme.

Materials:

-

Recombinant human DLK enzyme

-

ATP, kinase buffer, and substrate peptide (e.g., myelin basic protein)

-

This compound

-

384-well plates

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the DLK enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specified time at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular p-c-Jun Assay

Objective: To assess the ability of this compound to inhibit the DLK signaling cascade in a cellular context by measuring the phosphorylation of c-Jun.

Materials:

-

A suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

A stimulus to activate the DLK pathway (e.g., anisomycin or serum starvation followed by growth factor stimulation)

-

Lysis buffer

-

Antibodies for detecting phosphorylated c-Jun (Ser63) and total c-Jun

-

An appropriate detection system (e.g., Western blot or a plate-based immunoassay)

Procedure:

-

Plate the neuronal cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulate the DLK pathway with the chosen agonist for a defined time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phosphorylated and total c-Jun using Western blotting or a quantitative immunoassay.

-

Normalize the phosphorylated c-Jun signal to the total c-Jun signal and express the results as a percentage of the stimulated control.

-

Calculate the IC50 value for the inhibition of c-Jun phosphorylation.

Cisplatin-Induced Peripheral Neuropathy Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of chemotherapy-induced peripheral neuropathy.

Materials:

-

Male C57BL/6J mice

-

Cisplatin

-

This compound formulated for oral or intraperitoneal administration

-

Von Frey filaments for assessing mechanical allodynia

-

Apparatus for thermal sensitivity testing (optional)

Procedure:

-

Acclimate the mice to the testing environment.

-

Induce peripheral neuropathy by administering cisplatin (e.g., 2.3 mg/kg, intraperitoneally, once daily for five consecutive days).

-

Monitor the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.

-

Once neuropathy is established, randomize the mice into vehicle and this compound treatment groups.

-

Administer this compound or vehicle at the desired dose and schedule.

-

Assess mechanical allodynia at various time points after treatment initiation.

-

Record the paw withdrawal thresholds and analyze the data to determine the effect of this compound on reversing or preventing cisplatin-induced allodynia.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion

This compound is a valuable research tool for understanding the role of DLK in neuronal pathophysiology. Its high potency and selectivity make it a suitable probe for investigating the DLK signaling pathway. While its clinical development was not pursued, the collective data on this compound underscores the therapeutic potential of DLK inhibition and provides a strong foundation for the development of future neuroprotective agents. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of neurobiology and drug discovery.

IACS-52825 and DLK/JNK signaling pathway

An In-Depth Technical Guide to IACS-52825 and the DLK/JNK Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced peripheral neuropathy (CIPN) remains a significant, dose-limiting side effect for many anti-cancer agents with limited therapeutic options.[1][2][3][4] A key molecular mechanism implicated in the pathology of CIPN is the activation of an axonal degeneration program mediated by the Dual Leucine Zipper Kinase (DLK).[1][2][3][4] DLK, a neuronally enriched member of the MAP3K family, functions as a critical upstream activator of the JNK signaling cascade in response to neuronal stress.[1][2][5] This central role makes it a compelling target for therapeutic intervention. This guide details the discovery and preclinical development of this compound, a potent, selective, and brain-penetrant inhibitor of DLK. We will explore the core DLK/JNK signaling pathway, present quantitative data on the activity of this compound, and provide representative experimental protocols for assessing kinase inhibition and pathway modulation.

The DLK/JNK Signaling Pathway: A Master Regulator of Neuronal Stress Response

The DLK/JNK (Dual Leucine Zipper Kinase / c-Jun N-terminal Kinase) pathway is a conserved signaling cascade that plays a pivotal role in the neuronal response to injury and stress. While dormant under normal physiological conditions, it becomes robustly activated by various insults, including axonal injury, cytoskeletal damage, and exposure to neurotoxic chemotherapeutics.[1][6][7]

Pathway Activation and Components:

The pathway is a canonical three-tiered MAP kinase cascade:

-

MAP3K (DLK): Upon neuronal stress, DLK (also known as MAP3K12) is activated. DLK functions as a key sensor of axonal injury.[5][7]

-

MAP2K (MKK4/MKK7): Activated DLK phosphorylates and activates the downstream kinases MKK4 and MKK7.[8]

-

MAPK (JNK): MKK4/MKK7, in turn, phosphorylate and activate JNK isoforms (JNK1, JNK2, JNK3).[8]

The specificity of this signaling is further controlled by scaffold proteins, such as JNK-interacting protein 3 (JIP3), which can form a complex with DLK and JNK to facilitate efficient and localized signal transduction.[5][6]

Downstream Consequences:

Once activated, JNK can be retrogradely transported from the axon to the cell body.[6] There, it phosphorylates a host of downstream targets, most notably the transcription factor c-Jun.[5][6] Phosphorylation of c-Jun leads to the transcription of pro-apoptotic and pro-degenerative genes, ultimately culminating in axon degeneration and, in some cases, neuronal cell death.[5][6][8]

This compound: A Potent and Selective DLK Inhibitor

This compound was developed as a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of DLK.[1][3] Its development aimed to directly target the upstream activator of the axonal degeneration pathway as a therapeutic strategy for CIPN.

Quantitative Data and In Vitro Properties

This compound (designated as compound 22 in its discovery publication) demonstrates high affinity and potent inhibition of DLK, along with favorable pharmacokinetic properties.[9]

| Parameter | Value | Description |

| DLK Kd (nM) | 1.8 | Dissociation constant, a measure of binding affinity. |

| p-c-Jun IC50 (nM) | 5.3 | Half-maximal inhibitory concentration in a cellular assay measuring the phosphorylation of the downstream target c-Jun. |

| hERG IC50 (µM) | >30 | Half-maximal inhibitory concentration for the hERG channel, indicating low risk of cardiac toxicity. |

| Caco-2 A→B Papp | 19 | Apparent permeability coefficient in a Caco-2 cell assay, indicating high intestinal absorption potential. |

| Brain/Plasma Ratio (Mouse) | 0.82 | Ratio of compound concentration in the brain versus plasma, indicating excellent blood-brain barrier penetration. |

| Data sourced from the primary publication on the discovery of this compound.[9] |

Preclinical Efficacy and Development Status

In preclinical mouse models of cisplatin-induced CIPN, this compound demonstrated a strong and effective reversal of mechanical allodynia, a key symptom of peripheral neuropathy.[1][3] Despite its promising efficacy and favorable drug-like properties, the development of this compound was discontinued following the observation of ocular toxicity in chronic non-human primate studies.[3][10]

Key Experimental Protocols

The following sections outline generalized yet detailed methodologies for evaluating DLK inhibitors and their effect on the JNK signaling pathway.

Biochemical Kinase Inhibition Assay (TR-FRET Format)

This protocol describes a common method for measuring the direct inhibition of a kinase by a compound using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[11][12]

Objective: To determine the IC50 value of this compound against the DLK enzyme.

Materials:

-

Recombinant DLK enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Europium cryptate-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., XL665) (Acceptor)

-

This compound (or other test inhibitor) serially diluted in DMSO

-

Low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "high signal" background controls.

-

Enzyme Preparation: Dilute the recombinant DLK enzyme to the desired working concentration in chilled assay buffer.

-

Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the enzyme.

-

Kinase Reaction:

-

Add the diluted DLK enzyme solution to all wells except the background controls.

-

To initiate the reaction, add the Substrate/ATP mix to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

-

-

Reaction Termination and Detection:

-

Prepare a detection mix containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor in a detection buffer (often containing EDTA to stop the kinase reaction).

-

Add the detection mix to all wells.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Cellular p-JNK Inhibition

This protocol is used to confirm that the inhibitor blocks the DLK/JNK pathway in a cellular context by measuring the phosphorylation of JNK.

Objective: To assess the dose-dependent inhibition of JNK phosphorylation by this compound in cultured neurons following a stress stimulus.

Materials:

-

Cultured neuronal cells (e.g., DRG neurons)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., Vincristine, or perform NGF withdrawal)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents (gels, buffers)

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total-JNK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate neuronal cells and allow them to adhere/differentiate. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add the stress-inducing agent (e.g., Vincristine) to the media and incubate for the appropriate time (e.g., 3-6 hours) to activate the DLK/JNK pathway. Include an unstimulated, untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Add supplemented Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Casein-based blockers like milk should be avoided as casein is a phosphoprotein and can increase background.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody for total-JNK, and subsequently, a loading control like GAPDH.[13]

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and preclinical development of this compound, a potent and selective DLK inhibitor for the treatment of chemotherapy-induced peripheral neuropathy [morressier.com]

- 4. Discovery of this compound, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound: A Potent and Selective DLK Inhibitor [m.antpedia.com]

- 10. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Targets of IACS-010759 Inhibition

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I, the first and largest enzyme of the electron transport chain.[1][2] By directly targeting this complex, IACS-010759 effectively blocks oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in many cancer cells.[3][4] This guide provides a comprehensive overview of the downstream molecular and cellular consequences of IACS-010759 inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling pathways. While preclinical studies showed significant promise in cancers dependent on OXPHOS, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, offering important lessons for the future development of mitochondrial inhibitors.[5][6]

Primary Mechanism of Action

The primary and direct target of IACS-010759 is the NADH:ubiquinone oxidoreductase, also known as mitochondrial Complex I.[2][3] Preclinical studies have confirmed that IACS-010759 selectively binds to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[5] This binding event physically obstructs the electron transport chain, leading to the inhibition of cellular respiration and oxidative phosphorylation.[2][4] The potent inhibitory effect is observed at low nanomolar concentrations (IC50 < 10 nM).[2]

Visualizing the Core Pathway

The following diagram illustrates the direct inhibition of Complex I by IACS-010759 and the immediate metabolic consequences.

Key Downstream Effects and Cellular Consequences

The inhibition of OXPHOS by IACS-010759 triggers a cascade of downstream metabolic and signaling events, ultimately impacting cell viability and proliferation.

Metabolic Reprogramming

The most immediate consequence of Complex I inhibition is a profound shift in cellular energy metabolism.

-

Inhibition of Oxygen Consumption: Treatment with IACS-010759 leads to a dose-dependent decrease in the basal and maximal oxygen consumption rate (OCR), a direct measure of OXPHOS activity.[7]

-

Reduced ATP Production: The blockade of OXPHOS results in a significant reduction in mitochondrial ATP synthesis.[7][8] This is accompanied by a decrease in the total intracellular pools of ribonucleotide triphosphates, including ATP, UTP, CTP, and GTP.[3][8]

-

Compensatory Glycolysis: To survive the energy crisis induced by OXPHOS inhibition, cells upregulate glycolysis as a compensatory mechanism.[1][8] This is observed as an increase in glucose uptake and a higher extracellular acidification rate (ECAR).[3]

-

Lactate Production: The enhanced glycolytic flux leads to increased production and secretion of lactate.[5] In clinical trials, elevated blood lactate was a significant dose-limiting toxicity.[6][9]

-

Aspartate Depletion: Inhibition of the electron transport chain also leads to decreased production of aspartate, a critical amino acid for nucleotide and protein synthesis.[5]

Signaling Pathway Modulation

The cellular energy deficit activates key stress-response signaling pathways.

-

AMPK Activation: The decrease in the cellular ATP/ADP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[2][10]

-

mTOR Suppression: Activated AMPK subsequently suppresses the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2]

Cellular Fate Determination

The combined metabolic and signaling alterations determine the ultimate fate of the cancer cells.

-

Inhibition of Proliferation: By depleting the cell of energy and essential building blocks (nucleotides, amino acids) and suppressing mTOR, IACS-010759 potently inhibits cell proliferation and induces cell cycle arrest.[4][7]

-

Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS and cannot sustain energy demands through glycolysis alone, IACS-010759 treatment leads to apoptosis.[2][5]

-

Autophagy: The drug has also been shown to induce autophagy, a cellular process of self-digestion, as a consequence of nutrient and energy deprivation.[4][11]

Integrated Downstream Signaling Pathway

The following diagram provides a comprehensive overview of the downstream signaling cascade following IACS-010759 treatment.

Quantitative Data Summary

The following tables summarize the quantitative effects of IACS-010759 across various preclinical models.

Table 1: In Vitro Efficacy of IACS-010759 in Leukemia Models

| Cell Type / Model | Endpoint | Value | Citation |

| T-ALL Cell Lines | Viability (EC50, 5 days) | 0.001 - 10 nM | [7] |

| Primary T-ALL (Patient 1) | Viability (EC50, 5 days) | 13 nM | [7] |

| Primary T-ALL (Patient 2) | Viability (EC50, 5 days) | 45 nM | [7] |

| AML Blasts (n=50) | Growth Inhibition (EC50) | 3.1 nM (median) | [10] |

| CD34+ AML LICs (n=50) | Growth Inhibition (EC50) | 5.0 nM (median) | [10] |

| AML LICs (n=5) | Colony Formation (EC50) | 13 - 30 nM | [10] |

Table 2: Metabolic Effects of IACS-010759 in Chronic Lymphocytic Leukemia (CLL)

| Parameter | Condition | Result | Citation |

| ATP Concentration | 100 nM IACS-010759, 24h | Mean decrease from 2775 µM to 1652 µM | [8][12] |

| ATP Concentration | 100 nM IACS-010759, 48h | Mean decrease from 2124 µM to 943 µM | [8][12] |

| Ribonucleotide Pools | 100 nM IACS-010759, 24h & 48h | General decrease observed | [8] |

| Oxygen Consumption Rate | IACS-010759 Treatment | Significantly inhibited | [1] |

| Glycolysis / Glucose Uptake | IACS-010759 Treatment | Induced as a compensatory mechanism | [1] |

Key Experimental Protocols

Cell Viability and Growth Inhibition Assay

-

Objective: To determine the concentration of IACS-010759 that inhibits cell viability or growth by 50% (EC50/IC50).

-

Methodology:

-

Cell Plating: Cancer cell lines or primary patient samples are seeded in 96-well microplates at a predetermined density.

-

Drug Treatment: Cells are treated with a serial dilution of IACS-010759 (e.g., ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours to 5 days).

-

Viability Assessment: Cell viability is measured using a luminescent assay such as the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls. A dose-response curve is generated using non-linear regression to calculate the EC50 value.

-

Metabolic Flux Analysis (Seahorse XF)

-

Objective: To simultaneously measure the two major energy-producing pathways: oxidative phosphorylation (OCR) and glycolysis (ECAR).

-

Methodology:

-

Cell Seeding: Cells are seeded in a Seahorse XF specific microplate and allowed to adhere overnight.

-

Assay Preparation: The sensor cartridge is hydrated, and compounds for injection (e.g., IACS-010759, oligomycin, FCCP, rotenone/antimycin A) are loaded into the designated ports.

-

Instrument Protocol: The plate is placed in the Seahorse XF Analyzer. A baseline measurement of OCR and ECAR is taken. IACS-010759 is then injected, and the response is monitored in real-time.

-

Mitochondrial Stress Test: Subsequent injections of mitochondrial inhibitors (oligomycin, FCCP, etc.) allow for the calculation of key parameters like basal respiration, maximal respiration, and ATP-linked respiration.

-

Data Analysis: OCR and ECAR values are normalized to cell number or protein concentration.

-

Experimental Workflow Visualization

Conclusion and Future Outlook

IACS-010759 is a powerful chemical probe for studying the role of OXPHOS in cancer. Its downstream effects are a direct consequence of inhibiting mitochondrial Complex I, leading to profound metabolic reprogramming, activation of energy stress signaling, and, in vulnerable cancers, cell death.[2][4][5] Preclinical data demonstrated robust anti-tumor activity in models of AML, brain cancer, and T-ALL.[7][13]

However, the clinical translation of IACS-010759 was ultimately unsuccessful. Phase I trials in patients with AML and advanced solid tumors were discontinued due to a narrow therapeutic window and severe on-target toxicities, including lactic acidosis and neurotoxicity.[5][6][14] These outcomes underscore the critical challenge in targeting a fundamental metabolic process shared by both cancer and healthy tissues. Future efforts in this domain may require developing more tumor-selective inhibitors or combination strategies, such as co-targeting the compensatory glycolytic pathway, to widen the therapeutic index and realize the clinical potential of OXPHOS inhibition.[1]

References

- 1. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Facebook [cancer.gov]

- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ashpublications.org [ashpublications.org]

- 11. iacs-010759 - My Cancer Genome [mycancergenome.org]

- 12. oncotarget.com [oncotarget.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

IACS-52825: A Deep Dive into its Role in Mitigating Axonal Degeneration

For Immediate Release

This technical guide provides an in-depth analysis of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), and its significant role in the attenuation of axonal degeneration. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegeneration and therapeutic intervention. Herein, we consolidate preclinical data, elucidate experimental methodologies, and visualize the core signaling pathways and workflows associated with this compound.

Core Mechanism of Action: Targeting the DLK-SARM1 Pathway

Axonal degeneration is an active, self-destructive process central to the pathology of numerous neurodegenerative diseases and injuries, including chemotherapy-induced peripheral neuropathy (CIPN). A key molecular pathway governing this process involves the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1), a protein with intrinsic NADase activity.[1][2] The activation of SARM1 leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), precipitating an energetic crisis and subsequent axonal fragmentation.[1][2]

Upstream of SARM1 activation lies the Dual Leucine Zipper Kinase (DLK), a neuronally enriched mitogen-activated protein kinase kinase kinase (MAP3K).[3][4] Under conditions of neuronal stress or injury, DLK is activated and initiates a signaling cascade that is a critical component of the neuronal injury response.[3][4] this compound is a potent and selective inhibitor of DLK, and by targeting this upstream kinase, it effectively blocks the downstream cascade that leads to SARM1 activation and subsequent axonal self-destruction.[3][4]

Quantitative Data Summary

The preclinical efficacy of this compound and its analogs, such as IACS-8287, has been demonstrated in models of chemotherapy-induced peripheral neuropathy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo Potency of DLK Inhibitor IACS-8287

| Assay Type | Parameter | Value |

| In Vitro Cellular Assay (HEK293 cells) | p-c-Jun Inhibition IC50 | 454.2 nM |

| In Vivo Target Engagement (Mouse Cerebellum) | p-c-Jun/c-Jun Reduction (at 10, 30, and 100 mg/kg) | ~70% |

| In Vivo IC50 (Plasma) | p-c-Jun/c-Jun Reduction | 1.29 µM |

| In Vivo IC50 (Brain) | p-c-Jun/c-Jun Reduction | 1.43 µM |

Data synthesized from studies on the potent and selective DLK inhibitor IACS-8287.

Table 2: Efficacy of DLK Inhibition in a Cisplatin-Induced Peripheral Neuropathy Mouse Model

| Efficacy Endpoint | Treatment Group | Result |

| Mechanical Allodynia | Cisplatin + Vehicle | Significant increase in paw withdrawal frequency |

| Cisplatin + IACS-8287 | Prevention of mechanical allodynia | |

| Intraepidermal Nerve Fiber (IENF) Density | Cisplatin + Vehicle | Significant loss of IENFs in hind paws |

| Cisplatin + IACS-8287 | Prevention of IENF loss |

Preclinical studies demonstrate that co-administration of a DLK inhibitor with cisplatin prevents the development of key CIPN phenotypes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

1. Animal Model:

-

Male C57BL/6J mice are typically used.[5] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Induction of Neuropathy:

-

Cisplatin is administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg/day for two cycles of five days, with a five-day rest period between cycles.[6] This regimen is designed to induce a progressive and sustained peripheral neuropathy.

3. Drug Administration:

-

This compound or a related DLK inhibitor (e.g., IACS-8287) is co-administered with cisplatin. The inhibitor is typically formulated for oral gavage or intraperitoneal injection at doses ranging from 3 to 100 mg/kg, depending on the pharmacokinetic and pharmacodynamic profile of the compound.

4. Assessment of Mechanical Allodynia (von Frey Test):

-

Mechanical sensitivity is assessed using von Frey filaments. Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined using the up-down method, which identifies the filament force that elicits a withdrawal response in 50% of applications. A decrease in the paw withdrawal threshold indicates mechanical allodynia.

5. Quantification of Intraepidermal Nerve Fiber (IENF) Density:

-

At the end of the study, skin biopsies are taken from the plantar surface of the hind paws.

-

The tissue is fixed, cryoprotected, and sectioned.

-

Sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

-

The number of nerve fibers crossing the dermal-epidermal junction is counted and normalized to the length of the epidermis to determine the IENF density.[2] A reduction in IENF density is a key indicator of peripheral neuropathy.

In Vitro Dorsal Root Ganglion (DRG) Neuron Culture for Axonal Degeneration Assays

1. DRG Neuron Isolation and Culture:

-

Dorsal root ganglia are dissected from embryonic or neonatal rodents.

-

The ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase, trypsin) followed by mechanical trituration.

-

Neurons are plated on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and maintained in a neurobasal medium supplemented with nerve growth factor (NGF) and other essential nutrients.

2. Induction of Axonal Degeneration:

-

Axotomy: A physical transection of the axons can be performed using a scalpel or by scraping a section of the culture dish.

-

Chemical Induction: Neurotoxic chemotherapeutic agents such as vincristine or paclitaxel can be added to the culture medium to induce axonal degeneration.

3. Treatment with this compound:

-

The DLK inhibitor is added to the culture medium at various concentrations prior to or concurrently with the induction of axonal degeneration.

4. Assessment of Axonal Integrity:

-

Axons are visualized using immunofluorescence staining for neuronal markers such as βIII-tubulin or by using transgenic animals expressing fluorescent proteins in neurons.

-

The degree of axonal fragmentation is quantified using an automated imaging system and analysis software. A degeneration index is often calculated based on the ratio of fragmented to intact axons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.

References

- 1. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of IACS-52825: A Potent and Selective DLK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration. Developed by the Institute for Applied Cancer Science (IACS) at The University of Texas MD Anderson Cancer Center, this compound was investigated as a potential therapeutic for chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data that underpinned its evaluation. Despite promising efficacy in preclinical models, the development of this compound was ultimately discontinued due to ocular toxicity observed in non-human primates.

Introduction: The Rationale for DLK Inhibition in CIPN

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, toxicity of many antineoplastic agents.[1] It manifests as pain, numbness, and tingling in the extremities, severely impacting patients' quality of life. Diverse classes of chemotherapeutics can trigger CIPN through a common pathway involving the activation of an active axon degeneration program.[1] A critical upstream regulator in this pathway is the Dual Leucine Zipper Kinase (DLK, also known as MAP3K12).[1]

DLK is a neuronally enriched kinase that acts as a sensor for neuronal injury and stress.[1] Under normal physiological conditions, DLK is largely inactive. However, upon neuronal insult, DLK is activated and initiates a downstream signaling cascade through the c-Jun N-terminal kinase (JNK) pathway, leading to a transcriptional response that promotes axonal degeneration.[1] This central role of DLK in the pathology of neuronal damage made it a compelling therapeutic target for neurodegenerative conditions, including CIPN.

The development of this compound stemmed from the optimization of an earlier lead compound, IACS-8287. Through a structure-based drug design approach, researchers at IACS aimed to enhance potency and fine-tune metabolic stability, leading to the identification of this compound as a preclinical candidate.

Mechanism of Action: Targeting the DLK-JNK Signaling Axis

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. By binding to the ATP-binding site of DLK, this compound prevents the phosphorylation and subsequent activation of its downstream targets, MKK4/7, which in turn blocks the activation of JNK. This interruption of the DLK-JNK signaling cascade is crucial in preventing the cellular processes that lead to axonal degeneration.

References

IACS-52825: A Technical Guide to a Potent and Selective DLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent and highly selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. Developed for the potential treatment of chemotherapy-induced peripheral neuropathy (CIPN), this compound demonstrated significant efficacy in preclinical models by reversing mechanical allodynia. Despite its promising therapeutic potential and excellent pharmacokinetic properties, its development was halted due to observations of ocular toxicity in non-human primates during chronic dosing studies. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in neuroscience and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a novel bicyclo[1.1.1]pentylimidazole core. Its chemical identity and core physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | (R)-1-(4-(6-amino-5-(trifluoromethoxy)pyridin-3-yl)-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol[1] |

| Chemical Formula | C₁₆H₁₃F₇N₄O₂[1] |

| Molecular Weight | 426.29 g/mol [1] |

| Canonical SMILES | C1=C(C(=CN=C1N)OC(F)(F)F)C2=CN(C(=N2)C(C(F)(F)F)O)C3(C4C3)C4F |

| CAS Number | 2640376-72-1 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[2][3] DLK is a critical upstream regulator in the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a central role in neuronal apoptosis and axon degeneration in response to injury or stress, such as that induced by chemotherapeutic agents.[4][5]

By inhibiting DLK, this compound effectively blocks the downstream phosphorylation of MKK4/7 and subsequently JNK, leading to a reduction in the activation of the transcription factor c-Jun. This interruption of the signaling cascade is believed to be the primary mechanism behind its neuroprotective effects observed in preclinical models of CIPN.[4]

Biological Activity and Selectivity

This compound exhibits high potency and selectivity for DLK. Its inhibitory activity has been quantified through various in vitro assays.

| Assay Type | Target | Value |

| IC₅₀ | DLK | 107 nM[1] |

| Binding Affinity (Kd) | DLK | 1.3 nM |

A comprehensive kinase selectivity profile, typically determined using a KINOMEscan assay, would reveal the binding affinities of this compound against a broad panel of human kinases. This data is crucial for understanding its specificity and potential off-target effects. While the full panel data is found in the primary literature, it is established that this compound is highly selective for DLK.

Pharmacokinetics

Preclinical studies in various animal models demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and brain penetrance.

| Species | Route of Administration | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | Oral (PO) | ~3.5 | - | - | Good |

| Rat | Intravenous (IV) | - | - | - | - |

| Rat | Oral (PO) | - | - | - | - |

| Dog | Intravenous (IV) | - | - | - | - |

| Dog | Oral (PO) | - | - | - | - |

Note: Specific quantitative values for Cmax, AUC, and bioavailability are detailed in the primary publication and its supplementary materials.

Preclinical Efficacy in a CIPN Model

The neuroprotective effects of this compound were evaluated in a mouse model of chemotherapy-induced peripheral neuropathy.

Experimental Protocol: Cisplatin-Induced Neuropathy Model

-

Animal Model: Male C57BL/6J mice were used for the study.

-

Induction of Neuropathy: Mice were administered cisplatin (e.g., 2.3 mg/kg, intraperitoneally) on a defined schedule to induce peripheral neuropathy.

-

Treatment: Following the induction of neuropathy, a cohort of mice was treated with this compound, typically administered orally.

-

Behavioral Assessment: Mechanical allodynia, a key symptom of CIPN, was assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimuli was measured before and after treatment.

Results

This compound demonstrated a dose-dependent reversal of mechanical allodynia in the cisplatin-induced neuropathy model, indicating its potential to alleviate the symptoms of CIPN.[4]

Toxicology and Discontinuation

Despite its promising efficacy and pharmacokinetic profile, the clinical development of this compound was terminated due to safety concerns.

Ocular Toxicity in Non-Human Primates

Chronic dosing studies in non-human primates revealed evidence of ocular toxicity, specifically optic nerve swelling.[2] This adverse effect was a significant finding that outweighed the potential therapeutic benefits, leading to the discontinuation of the development program. The precise mechanism of this toxicity is not fully elucidated but is presumed to be related to the on-target inhibition of DLK, which may have unforeseen physiological roles in the optic nerve.

Conclusion

This compound stands as a well-characterized, potent, and selective DLK inhibitor that showed significant promise for the treatment of chemotherapy-induced peripheral neuropathy. Its development history underscores the critical importance of thorough toxicological evaluation in preclinical species. While this compound itself will not advance to clinical use, the wealth of data generated from its study provides valuable insights for the future design and development of neuroprotective agents targeting the DLK signaling pathway. The detailed information presented in this guide serves as a foundational resource for researchers aiming to build upon the knowledge gained from the this compound program.

References

Unraveling the Selectivity of IACS-52825: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

IACS-52825 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, a critical regulator of neuronal injury response. Developed as a potential therapeutic for chemotherapy-induced peripheral neuropathy (CIPN), a deep understanding of its selectivity profile is paramount for assessing its therapeutic window and potential off-target effects. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Executive Summary

This compound demonstrates high affinity and selectivity for its primary target, DLK. Extensive kinase profiling and off-target screening have revealed a generally clean profile, with notable activity against a limited number of other kinases. This document summarizes the key findings from these preclinical studies, offering a detailed look at the data that defined the selectivity of this compound. While development was ultimately discontinued due to ocular toxicity observed in non-human primates, the data generated for this compound remains a valuable case study in selective kinase inhibitor development.

Selectivity Profile of this compound

The selectivity of this compound was primarily assessed using two industry-standard platforms: KINOMEscan™, a binding assay that measures the interaction of a compound with a large panel of kinases, and the CEREP Safety Panel, which screens for off-target interactions with a broad range of receptors, ion channels, and enzymes.

KINOMEscan™ Profiling

The KINOMEscan™ assay quantifies the binding of this compound to a panel of 468 human kinases. The results are typically expressed as the dissociation constant (Kd), which indicates the strength of the binding interaction, with lower values signifying higher affinity.

Table 1: KINOMEscan™ Selectivity Data for this compound (Compound 22)

| Kinase Target | Kd (nM) |

| MAP3K12 (DLK) | < 10 |

| MAP3K13 (LZK) | 100 |

| MINK1 | 480 |

| TNIK | 830 |

| MAP4K4 | 1,200 |

| STK10 | 1,500 |

| MAP3K2 | 2,100 |

| MAP3K3 | 2,800 |

| ZAK (MAP3K20) | 3,300 |

| MAP4K2 | > 10,000 |

| Data presented for kinases with Kd < 10,000 nM. The full dataset is available in the supplementary information of the source publication. |

The data clearly indicates that this compound is a highly potent inhibitor of DLK, with a dissociation constant of less than 10 nM. The compound exhibits a degree of selectivity, with the next closest off-target, the structurally related Leucine Zipper Bearing Kinase (LZK), showing a 10-fold lower affinity. Other kinases are inhibited at significantly higher concentrations, suggesting a favorable selectivity window for the primary target.

CEREP Off-Target Safety Panel

To assess broader off-target interactions, this compound was screened against the CEREP Safety Panel, a collection of 87 targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The compound was tested at a concentration of 10 µM.

Table 2: CEREP Safety Panel Results for this compound (Compound 22)

| Target | % Inhibition at 10 µM |

| Adenosine A1 receptor | 55% |

| Dopamine D1 receptor | 35% |

| Muscarinic M2 receptor | 28% |

| Only targets with >25% inhibition are listed. The majority of the 87 targets showed <25% inhibition. |

The CEREP panel results indicate that at a high concentration of 10 µM, this compound shows moderate interaction with the Adenosine A1 receptor and weaker interactions with the Dopamine D1 and Muscarinic M2 receptors. These findings suggest a low potential for off-target effects mediated by these receptors at therapeutic concentrations.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are the detailed protocols for the key assays cited.

KINOMEscan™ Binding Assay

Objective: To determine the binding affinity (Kd) of this compound against a large panel of human kinases.

Methodology:

-

Assay Principle: The KINOMEscan™ assay is a competition binding assay. Kinases are tagged with a DNA label and are immobilized on a solid support. The test compound (this compound) is incubated with the kinase in the presence of a fluorescently labeled ligand that also binds to the active site of the kinase.

-

Procedure:

-

A panel of 468 purified human kinases was utilized.

-

This compound was serially diluted to generate a dose-response curve.

-

The compound dilutions were incubated with each kinase and a fixed concentration of a proprietary, broadly active kinase inhibitor ligand.

-

The amount of kinase bound to the immobilized ligand was measured via quantitative PCR (qPCR) of the DNA tag.

-

The displacement of the labeled ligand by this compound was used to calculate the dissociation constant (Kd).

-

-

Data Analysis: The Kd values were determined by fitting the competition binding data to a standard dose-response curve using a non-linear regression model.

CEREP Safety Panel

Objective: To identify potential off-target interactions of this compound with a broad range of non-kinase targets.

Methodology:

-

Assay Principle: The CEREP Safety Panel consists of a series of radioligand binding assays for various receptors and ion channels, and enzymatic assays for a selection of enzymes.

-

Procedure:

-

This compound was tested at a single high concentration of 10 µM.

-

For radioligand binding assays, cell membranes or recombinant proteins expressing the target of interest were incubated with a specific radioligand and this compound. The amount of bound radioactivity was measured to determine the percentage of radioligand displacement by the test compound.

-

For enzyme activity assays, the ability of this compound to inhibit the activity of the target enzyme was measured using a substrate-specific assay.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of the control response (either radioligand binding or enzyme activity). A threshold of >50% inhibition is generally considered a significant interaction, while values between 25% and 50% may warrant further investigation.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Signaling pathway of chemotherapy-induced neuropathy and the inhibitory action of this compound.

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

Methodological & Application

Application Notes and Protocols for IACS-52825 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for in vitro cell culture experiments. The information is intended to guide researchers in accurately preparing the compound and understanding its mechanism of action.

Introduction

This compound is a small molecule inhibitor targeting Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal injury and degeneration.[1][2][3] By inhibiting DLK, this compound can be a valuable tool for studying the roles of this pathway in various cellular processes, including apoptosis and neurodegeneration.

Chemical Properties and Storage

A clear understanding of the chemical properties of this compound is essential for its proper handling and use in experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃F₇N₄O₂ | [4] |

| Molecular Weight | 426.29 g/mol | [4] |

| IC₅₀ | 107 nM (for DLK) | [4] |

| Appearance | Crystalline solid | N/A |

| Storage (Solid) | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |

| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | [4] |

Signaling Pathway of this compound

This compound acts as an inhibitor of DLK, which is situated upstream in the MAPK/JNK signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

References

Application Notes and Protocols: Detection of p-JNK Modulation by IACS-52825 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated c-Jun N-terminal kinase (p-JNK) in cell lysates following treatment with IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). As DLK is an upstream kinase in the MAPK-JNK signaling cascade, this compound is expected to decrease JNK phosphorylation. The following protocol outlines the necessary steps for cell culture and treatment, protein extraction, western blot analysis, and data interpretation.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and neuronal degeneration. Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key upstream activator of the JNK pathway.

This compound is a selective inhibitor of DLK. By inhibiting DLK, this compound is anticipated to block the downstream phosphorylation and activation of JNK. Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to measure the levels of phosphorylated JNK (p-JNK) as a marker of JNK activation. This application note provides a comprehensive protocol to assess the inhibitory effect of this compound on the JNK signaling pathway.

Signaling Pathway Diagram

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for p-JNK western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

1.1. Seed neuronal cells (e.g., SH-SY5Y or PC12) in appropriate culture dishes and grow to 70-80% confluency. 1.2. Prepare a stock solution of this compound in DMSO. 1.3. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). 1.4. Include a positive control for JNK activation, such as treatment with anisomycin (25 µg/mL for 30 minutes) or UV irradiation.

2. Cell Lysis and Protein Quantification

2.1. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1][2][3] 2.2. Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4] 2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2] 2.4. Incubate on ice for 30 minutes with occasional vortexing.[2][5] 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5] 2.6. Transfer the supernatant (protein extract) to a new tube. 2.7. Determine the protein concentration of each sample using a Bradford or BCA protein assay.[3]

3. SDS-PAGE and Protein Transfer

3.1. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[1][4] 3.2. Load equal amounts of protein (typically 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.[4] Include a molecular weight marker. 3.3. Run the gel at 100-120 V until the dye front reaches the bottom. 3.4. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6][7] For wet transfer, a common condition is 100V for 1-2 hours at 4°C.

4. Immunoblotting and Detection

4.1. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9][10] Note: BSA is preferred over milk for phospho-antibody detection as milk contains phosphoproteins like casein which can increase background.[9][10] 4.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 in 5% BSA/TBST is common. 4.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8] 4.4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11] 4.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST. 4.6. Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[11] 4.7. Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

The levels of p-JNK should be normalized to the levels of total JNK to account for any variations in protein loading. Densitometry analysis can be performed using image analysis software (e.g., ImageJ). The results can be presented in a table and/or bar graph to visualize the dose-dependent effect of this compound.

Table 1: Expected Results of Densitometry Analysis

| Treatment Group | This compound Conc. (nM) | p-JNK (Arbitrary Units) | Total JNK (Arbitrary Units) | Normalized p-JNK/Total JNK Ratio |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 1 | 0.85 | 1.02 | 0.83 |

| This compound | 10 | 0.55 | 0.98 | 0.56 |

| This compound | 100 | 0.20 | 1.01 | 0.20 |

| This compound | 1000 | 0.05 | 0.99 | 0.05 |

| Positive Control | Anisomycin | 3.50 | 1.03 | 3.40 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This protocol provides a robust method for assessing the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK via western blot. Successful execution of this protocol will enable researchers to quantify the potency of this compound in a cellular context and further elucidate its mechanism of action. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

- 1. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. addgene.org [addgene.org]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes: Immunofluorescence Staining Following IACS-010759 Treatment

Introduction

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3][4] By inhibiting Complex I, IACS-010759 effectively blocks oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial ATP production.[1][2] This mechanism makes it a valuable tool for investigating cellular metabolism, particularly in cancer cells that are highly dependent on OXPHOS for energy and biosynthesis.[4][5]

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins and other antigens within cells. Combining IACS-010759 treatment with IF allows researchers to study the effects of acute OXPHOS inhibition on cellular architecture, protein expression, and the activation state of signaling pathways. This combination is particularly useful for exploring cellular responses to metabolic stress, such as changes in mitochondrial morphology, induction of apoptosis-related proteins, or alterations in the localization of metabolic enzymes.

Mechanism of Action

IACS-010759 binds to the ND1 subunit of Complex I, inhibiting the conversion of NADH to NAD+.[5] This disruption of the electron transport chain leads to several downstream metabolic consequences:

-

Inhibition of Oxidative Phosphorylation: A rapid decrease in the oxygen consumption rate (OCR).[2][3]

-

Energy Depletion: A significant drop in intracellular ATP levels.[1][2]

-

Metabolic Reprogramming: A compensatory shift towards glycolysis to maintain energy production, often resulting in increased lactate production.[1][6][7]

-

Biosynthetic Deficits: Reduced production of aspartate, which impacts nucleotide and amino acid biosynthesis.[2][5]

-

Activation of Stress Pathways: Induction of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, which can lead to the suppression of mTOR signaling.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative metrics reported in preclinical studies of IACS-010759.

Table 1: Cellular Viability and Potency

| Cell Type | Metric | Value | Reference |

|---|---|---|---|

| T-ALL Cell Lines | EC50 (Viability) | 0.1 - 10 nM | [8] |

| Primary T-ALL Cells | EC50 (Viability) | 13 - 60 nM | [8] |

| Multiple Cancer Cell Lines | EC50 (Viability) | 1 - 50 nM |[2] |

Table 2: Metabolic Effects of IACS-010759 Treatment

| Cell Type | Treatment | Metric | Result | Reference |

|---|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | 100 nM, 24 h | Mean ATP Concentration | Decrease from 2775 µM to 1652 µM | [1] |

| Chronic Lymphocytic Leukemia (CLL) | 100 nM, 48 h | Mean ATP Concentration | Decrease from 2124 µM to 943 µM | [1] |

| T-ALL Cells | 30 nM, 24 h | Glucose Flux | Decreased flux through TCA cycle; redirected to lactate production | [8] |

| Various Cancer Cell Lines | Varies | Oxygen Consumption Rate (OCR) | Robustly decreased | [2] |

| Chronic Lymphocytic Leukemia (CLL) | 100 nM | Glycolysis / ECAR | Induced as a compensatory mechanism |[1][3] |

Visualized Signaling Pathway and Workflow

Caption: Signaling pathway of IACS-010759 action.

Caption: Experimental workflow for IF staining after IACS-010759 treatment.

Detailed Experimental Protocol

This protocol provides a general framework for performing immunofluorescence staining on adherent cells treated with IACS-010759. Optimization of drug concentration, treatment duration, and antibody dilutions is essential for each specific cell line and target protein.

A. Materials and Reagents

-

IACS-010759: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C.

-

Cell Culture: Adherent cells of interest, sterile glass coverslips, appropriate culture medium, and vessels.

-

Control Vehicle: Sterile DMSO.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) or Formaldehyde in PBS, methanol-free.[9] Prepare fresh or use a commercially available solution.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[10][11]

-

Blocking Buffer: 1X PBS containing 5% normal serum (from the same species as the secondary antibody, e.g., Normal Goat Serum) and 0.3% Triton X-100.[9]

-

Antibody Dilution Buffer: 1X PBS containing 1% BSA and 0.3% Triton X-100.[9]

-

Primary Antibody: Specific to the target of interest.

-

Secondary Antibody: Fluorophore-conjugated antibody that recognizes the host species of the primary antibody.

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mounting Medium: Antifade mounting medium.

B. Protocol Steps

-

Cell Seeding: a. Place sterile glass coverslips into the wells of a 12-well or 24-well plate. b. Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of fixation.[12] c. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-adhered.

-

IACS-010759 Treatment: a. Prepare working concentrations of IACS-010759 by diluting the DMSO stock in fresh culture medium. A typical concentration range for in vitro studies is 10 nM to 300 nM.[3] b. Prepare a vehicle control using an equivalent volume of DMSO in culture medium. c. Aspirate the old medium from the wells and replace it with the medium containing IACS-010759 or the vehicle control. d. Incubate for the desired duration (e.g., 6, 24, or 48 hours).[1]

-

Fixation: a. Aspirate the culture medium. Crucially, do not let the cells dry out from this point forward. [10] b. Gently wash the cells once with room temperature PBS. c. Add 1 mL of 4% PFA to each well to cover the coverslips. d. Incubate for 15 minutes at room temperature.[9]

-

Washing after Fixation: a. Aspirate the fixation solution. b. Wash the coverslips three times with PBS, for 5 minutes each wash.[9]

-

Permeabilization: a. To allow antibodies to access intracellular antigens, add Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS). b. Incubate for 10-15 minutes at room temperature.

-

Blocking: a. Aspirate the permeabilization buffer. b. Add 1 mL of Blocking Buffer to each well. c. Incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[9]

-

Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Ensure the cells are fully covered. c. Incubate overnight at 4°C in a humidified chamber.[11][13]

-

Washing after Primary Antibody: a. Aspirate the primary antibody solution. b. Wash the coverslips three times with PBS, for 5 minutes each wash.

-

Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. From this step onwards, protect the samples from light. [12] b. Aspirate the PBS wash and add the diluted secondary antibody. c. Incubate for 1-2 hours at room temperature, protected from light.[9]

-